molecular formula C10H13NO2S B613119 S-benzyl-D-cysteine CAS No. 23032-53-3

S-benzyl-D-cysteine

Cat. No. B613119
CAS RN: 23032-53-3
M. Wt: 211,29 g/mole
InChI Key:
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Description

S-Benzyl-D-cysteine is a derivative of the amino acid cysteine . It has a molecular formula of C10H13NO2S and a molecular weight of 211.30 . The IUPAC name for this compound is (2S)-2-amino-3-benzylsulfanylpropanoic acid .


Synthesis Analysis

A new method for the synthesis of glycyrrhizic acid (GA) conjugates with S-benzyl-L-cysteine using 1-ethyl-3-(3-dimethylaminoproopyl)carbodiimide has been proposed . This method has been used to facilitate the synthesis of complex disulfide-rich peptides .


Molecular Structure Analysis

The molecular structure of S-Benzyl-D-cysteine consists of a benzyl group attached to a cysteine molecule . The InChI key for this compound is GHBAYRBVXCRIHT-SECBINFHSA-N .


Chemical Reactions Analysis

Cysteine protecting groups, including S-Benzyl-D-cysteine, have been used in peptide and protein chemistry over the last several decades . These groups have facilitated the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .


Physical And Chemical Properties Analysis

S-Benzyl-D-cysteine appears as a crystalline substance with a purity of ≥ 99% (HPLC). It has a melting point of 209-211 °C and should be stored at 2-8 °C .

Scientific Research Applications

  • Peptide and Protein Science

    • Summary of the Application : S-benzyl-D-cysteine is used as a protecting group in peptide and protein science . Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades .
    • Methods of Application : Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
    • Results or Outcomes : This has led to advancements in peptide synthesis and protein science .
  • Removal of Cadmium (II) Ion from Water

    • Summary of the Application : S-Benzyl-L-cysteine has been impregnated into the silica gel network using the sol-gel technique to form nanoscale hydrophobic particles . This new material is capable of adsorbing Cd 2+ ions .
    • Methods of Application : The new material of the general formula SG-BCys has been fully characterized by SEM, ATR-IR, and PXRD . The presence of new functional groups such as carboxyl and amine within the network SG-BCys is capable of adsorbing Cd 2+ ions .
    • Results or Outcomes : The impregnated material exhibits remarkably improved trapping of Cd 2+ ions from water achieving 98% at a higher temperature of 55°C, dosage = 2 g L −1, 80 rpm, Ci = 5 mg L −1, and pH i = 7 . The sorption behavior of Cd 2+ ion onto SG-BCys follows Langmuir isotherm models (R 2 > 0.9993). The sorption mechanism follows the pseudo-second-order model (R 2 = 0.9918) .

Future Directions

Cysteine redox chemistry, which includes S-Benzyl-D-cysteine, is widely used in nature to direct protein assembly. This has inspired chemists to design self-assembling peptides, and significant progress has been made in this field . The future of S-Benzyl-D-cysteine and similar compounds lies in their potential applications in peptide synthesis and protein science .

properties

IUPAC Name

(2S)-2-amino-3-benzylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBAYRBVXCRIHT-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Benzylcysteine

Citations

For This Compound
68
Citations
O Gawron, AJ Glaid - Journal of the American Chemical Society, 1949 - ACS Publications
… The S-benzyl-d/-cysteine was … Benzylmercaptoacetaldehyde has been synthesized and used as a starting material for the preparation of S-benzyl-d/-cysteine by a …
Number of citations: 9 pubs.acs.org
JL Wood, V du Vigneaud - Journal of Biological Chemistry, 1939 - Elsevier
The preparation of d-cystine has presented certain difficulties which no doubt have limited its availability. The methods which have been presented previously involve the resolution of …
Number of citations: 102 www.sciencedirect.com
V du Vigneaud, JL Wood, OJ Irish - Journal of Biological Chemistry, 1939 - Elsevier
… and we proceeded to test whether the body could convert S-benzyl-d-cysteine and S-benzyl-d-… This work has resulted in the demonstration that S-benzyl-d-cysteine is converted to the …
Number of citations: 34 www.sciencedirect.com
R Marshall, M Winitz, SM Birnbaum… - Journal of the …, 1957 - ACS Publications
… arations of D-cystine with [a+D +2247 and +221.28·9 (in HC1) resultedfrom the debenzylation of S-benzyl-D-cysteine with the sodium-liquid ammonia procedure, followed by oxidation …
Number of citations: 18 pubs.acs.org
T Nagasawa, H Hosono, H Ohkishi, Y Tani… - Biochemical and …, 1983 - Elsevier
Using the β-replacement reaction of 3-chloro-D-alanine chloride-lyase from Pseudomonas putida CR 1-1, S-methyl-, S-ethyl-, S- n -propyl-, S- n -butyl-, S-phenyl-, S-benzyl-, S-(2,3-…
Number of citations: 19 www.sciencedirect.com
F Binkley, JL Wood, V du Vigneaud - Journal of Biological Chemistry, 1944 - Elsevier
… The hypothesis was tested by feeding S-benzyl-d-homocysteine and S-benzyl-d-cysteine (2). Both of these were found to be inverted. The isolation of a small amount of the dl-acetyl …
Number of citations: 9 www.sciencedirect.com
JA Stekol - Proceedings of the Society for Experimental …, 1941 - journals.sagepub.com
… the conversion of S-benzyl-Z-cysteiiie to the corresponding acetyl derivative in the rat, rabbit, dog’ and man‘ and suggested the possibility of the inversion of S-benzyl-d-cysteine to the …
Number of citations: 4 journals.sagepub.com
N Izumiya, JP Greenstein - Archives of Biochemistry and Biophysics, 1954 - Elsevier
… The derivatives of S-benzyl-D-cysteine, not previously reported, were prepared as described for the corresponding L-forms (5, 6). These included S-benzyl-ncysteino et#hyl ester …
Number of citations: 24 www.sciencedirect.com
JA Stekol - Proceedings of the Society for Experimental …, 1940 - journals.sagepub.com
… of the metabolism of S-benzyl-d-cysteine is most probably the … Upon feeding S-benzyl-dcysteine to man, hippuric acid was … concerning the instability of S-benzyl-d-cysteine ifz vivo are …
Number of citations: 7 journals.sagepub.com
T NAGASAWA, T ISHII, H KUMAGAI… - European journal of …, 1985 - Wiley Online Library
… S-Methyl, S-ethyl, S-propyl, S,nbutyl, S-2,3-dihydroxypropyI, S-2-hydroxyethy1, S-carboxymethyl, S-phenyl and S-benzyl-D-cysteine were synthesized as previously described [I 1, 121. 3…
Number of citations: 74 febs.onlinelibrary.wiley.com

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